
4-(2-Cyanoethyl)phenyl 4-(octyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Cyanoethyl)phenyl 4-(octyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanoethyl group attached to a phenyl ring, which is further connected to an octyloxy-substituted benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyanoethyl)phenyl 4-(octyloxy)benzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-(octyloxy)benzoic acid: This can be synthesized by reacting 1-bromooctane with methyl p-hydroxybenzoate, followed by hydrolysis.
Formation of this compound: The 4-(octyloxy)benzoic acid is then esterified with 4-(2-cyanoethyl)phenol under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyanoethyl)phenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl and benzoate rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Cyanoethyl)phenyl 4-(octyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Cyanoethyl)phenyl 4-(octyloxy)benzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the cyano group can form hydrogen bonds or coordinate with metal ions, while the phenyl and benzoate rings can participate in π-π interactions and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(2-Cyanoethyl)phenyl 4-(octyloxy)benzoate is unique due to the presence of the cyanoethyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
59854-53-4 |
|---|---|
Molecular Formula |
C24H29NO3 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[4-(2-cyanoethyl)phenyl] 4-octoxybenzoate |
InChI |
InChI=1S/C24H29NO3/c1-2-3-4-5-6-7-19-27-22-16-12-21(13-17-22)24(26)28-23-14-10-20(11-15-23)9-8-18-25/h10-17H,2-9,19H2,1H3 |
InChI Key |
PVXBBILVFNKFCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


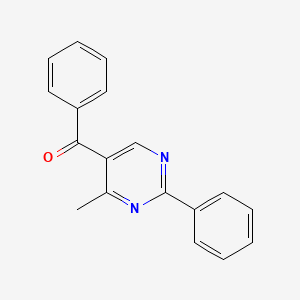
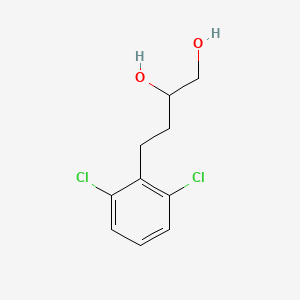
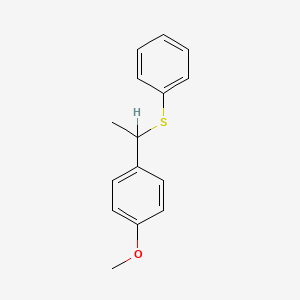
![2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol](/img/structure/B14599645.png)
![2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14599657.png)

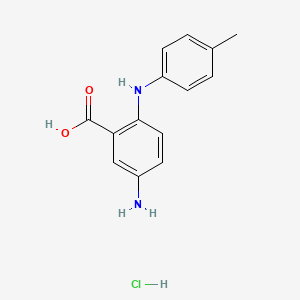
![Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane](/img/structure/B14599675.png)
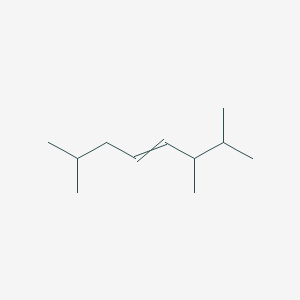
![2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14599686.png)
![4-Ethoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14599689.png)
![1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14599690.png)
![5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL](/img/structure/B14599692.png)

